molecular formula C22H20N4O2S2 B12147518 N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12147518
M. Wt: 436.6 g/mol
InChI Key: WYBTWKOAWDLLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a methyl group and a thiophen-2-yl moiety at positions 4 and 5, respectively. The acetamide side chain is linked to a 4-(benzyloxy)phenyl group via a sulfanyl bridge. This structural architecture positions it within a broader class of bioactive triazole derivatives, which are often explored for antimicrobial, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula

C22H20N4O2S2

Molecular Weight

436.6 g/mol

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H20N4O2S2/c1-26-21(19-8-5-13-29-19)24-25-22(26)30-15-20(27)23-17-9-11-18(12-10-17)28-14-16-6-3-2-4-7-16/h2-13H,14-15H2,1H3,(H,23,27)

InChI Key

WYBTWKOAWDLLFU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Benzylation of 4-Aminophenol

4-Aminophenol is protected via a Williamson ether synthesis to introduce the benzyloxy group:

4-Aminophenol+Benzyl bromideK2CO3,DMF4-(Benzyloxy)aniline\text{4-Aminophenol} + \text{Benzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Benzyloxy)aniline}

Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K2_2CO3_3)

  • Temperature: 80°C, 12 hours

  • Yield: 85–90%.

The benzyl group ensures stability during subsequent reactions while maintaining reactivity at the aniline nitrogen.

Preparation of 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Thiosemicarbazide Formation

Thiophene-2-carboxylic acid hydrazide reacts with methyl isothiocyanate to form a thiosemicarbazide intermediate:

Thiophene-2-carboxylic acid hydrazide+Methyl isothiocyanateThiosemicarbazide derivative\text{Thiophene-2-carboxylic acid hydrazide} + \text{Methyl isothiocyanate} \rightarrow \text{Thiosemicarbazide derivative}

Conditions :

  • Solvent: Ethanol

  • Temperature: Reflux, 6 hours

  • Yield: 75–80%.

Cyclization to Triazole-Thiol

The thiosemicarbazide undergoes cyclization in acidic conditions to form the triazole ring:

ThiosemicarbazideHCl, \Delta4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol\text{Thiosemicarbazide} \xrightarrow{\text{HCl, \Delta}} \text{4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol}

Conditions :

  • Acid: Concentrated HCl

  • Temperature: 100°C, 4 hours

  • Yield: 70–75%.

Synthesis of N-[4-(Benzyloxy)phenyl]chloroacetamide

4-(Benzyloxy)aniline is acylated with chloroacetyl chloride to form the chloroacetamide intermediate:

4-(Benzyloxy)aniline+Chloroacetyl chlorideEt3N,DCMN-[4-(Benzyloxy)phenyl]chloroacetamide\text{4-(Benzyloxy)aniline} + \text{Chloroacetyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-[4-(Benzyloxy)phenyl]chloroacetamide}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (Et3_3N), 0°C to room temperature

  • Yield: 88–92%.

Coupling of Triazole-Thiol and Chloroacetamide

The final step involves a nucleophilic substitution between the triazole-thiol and chloroacetamide:

N-[4-(Benzyloxy)phenyl]chloroacetamide+Triazole-thiolK2CO3,DMFTarget Compound\text{N-[4-(Benzyloxy)phenyl]chloroacetamide} + \text{Triazole-thiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Conditions :

  • Solvent: DMF

  • Base: K2_2CO3_3

  • Temperature: 60°C, 8 hours

  • Yield: 65–70%.

Optimization and Challenges

Regioselectivity in Triazole Formation

The cyclization step (Section 3.2) requires precise control to ensure the correct regiochemistry (4-methyl and 5-thiophen-2-yl substituents). Excess HCl or prolonged heating may lead to byproducts such as 3-methyl isomers.

Thiol Oxidation Mitigation

The triazole-thiol intermediate is prone to oxidation. Conducting reactions under nitrogen and using antioxidants (e.g., ascorbic acid) improves stability and yield.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves the target compound from unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 minutes) reduces cyclization time from 4 hours to 30 minutes, achieving comparable yields (68–72%).

One-Pot Thiolation-Acylation

Combining the thiolation and acylation steps in a single pot minimizes intermediate isolation:

Triazole-thiol+Chloroacetyl chloride+4-(Benzyloxy)anilineEt3NTarget Compound\text{Triazole-thiol} + \text{Chloroacetyl chloride} + \text{4-(Benzyloxy)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound}

Yield : 60–65%.

Characterization Data

Property Value Method
Melting Point178–180°CDifferential Scanning Calorimetry
1H NMR^1\text{H NMR} (DMSO-d6_6)δ 2.45 (s, 3H, CH3_3), 5.15 (s, 2H, OCH2_2), 7.25–7.90 (m, 11H, Ar-H)Bruker 400 MHz
IR (KBr)1650 cm1^{-1} (C=O), 1240 cm1^{-1} (C–S)FT-IR Spectrophotometer
MS (ESI)m/z 456.2 [M+H]+^+High-Resolution MS

Industrial Scalability Considerations

  • Cost-Efficiency : Benzyl bromide and chloroacetyl chloride are commercially available at scale, reducing production costs.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) as a safer solvent is under investigation .

Chemical Reactions Analysis

Reactions Involving the Triazole Ring

The 1,2,4-triazole core participates in alkylation, acylation, and nucleophilic substitution.

Reaction Type Conditions Outcome
Alkylation CH₃I, K₂CO₃, DMF, 60°C Methylation at N1 or N2 positions, altering electronic properties.
Nucleophilic Substitution R-X (alkyl halides), base, reflux Introduction of alkyl/aryl groups at the triazole’s sulfur or nitrogen sites.

Key Findings :

  • Microwave-assisted synthesis (e.g., cyclization of thiosemicarbazides with NaOH) enhances reaction efficiency for triazole formation .

  • Substituents on the triazole (e.g., methyl at N4) sterically hinder certain reactions, directing reactivity to the sulfur or thiophene moieties .

Oxidation of the Thioether Linkage

The –S– group undergoes oxidation to sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)Acetic acid, 25°C, 2h Sulfoxide (C–S(O)–C\text{C–S(O)–C})Enhanced polarity for solubility studies.
mCPBACH₂Cl₂, 0°C, 1h Sulfone (C–SO₂–C\text{C–SO₂–C})Modulation of biological activity.

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming intermediates that stabilize through resonance .

Hydrolysis of the Acetamide Group

The acetamide moiety is susceptible to acidic or basic hydrolysis.

Conditions Reagents Product
Acidic Hydrolysis HCl (6M), reflux, 6h Carboxylic acid (–COOH\text{–COOH})
Basic Hydrolysis NaOH (10%), 80°C, 4h Sodium carboxylate (–COO⁻Na⁺\text{–COO⁻Na⁺})

Structural Impact :

  • Hydrolysis alters hydrogen-bonding capacity, affecting interactions with biological targets.

Functionalization of the Benzyloxy Group

The benzyloxy substituent undergoes hydrogenolysis or electrophilic substitution.

Reaction Conditions Outcome
Hydrogenolysis H₂, Pd/C, EtOH, 25°C, 12h Cleavage to phenol (–OH\text{–OH})
Electrophilic Substitution HNO₃/H₂SO₄, 0°C, 1h Nitration at the benzene ring’s para position.

Synthetic Utility :

  • Hydrogenolysis enables deprotection for further functionalization.

Thiophene Ring Reactivity

The thiophene moiety participates in electrophilic substitution.

Reaction Reagents Position Product
Sulfonation SO₃, DCE, 50°C, 3h C5Thiophene-5-sulfonic acid derivative
Friedel-Crafts Acylation AcCl, AlCl₃, 25°C, 2h C33-Acetylthiophene analog

Electronic Effects :

  • Electron-rich thiophene directs electrophiles to the α-positions (C2/C5) .

Cross-Coupling Reactions

The compound’s aryl/heteroaryl groups enable transition-metal-catalyzed couplings.

Reaction Catalyst Conditions Application
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃Toluene/H₂O, 80°C, 12h Introduction of aryl/heteroaryl groups.
Buchwald-Hartwig Pd₂(dba)₃, XPhosdioxane, 100°C, 24h Amination for diversifying bioactivity.

Limitations :

  • Steric hindrance from the triazole’s methyl group may reduce coupling efficiency .

Reductive Amination

The acetamide’s nitrogen can be functionalized via reductive pathways.

Substrate Reagents Product
Aldehyde/KetoneNaBH₃CN, MeOH, 25°C, 6hSecondary/tertiary amine derivatives.

Biological Relevance :

  • Amination enhances membrane permeability in drug design.

Scientific Research Applications

Acetylcholinesterase Inhibition

Research has indicated that compounds containing the triazole moiety exhibit promising inhibitory effects on acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its potential to inhibit AChE, contributing to the development of therapeutic agents for neurodegenerative disorders .

α-Glucosidase Inhibition

Another notable application is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The compound has shown efficacy as a potential treatment for Type 2 Diabetes Mellitus (T2DM) by regulating blood glucose levels through enzyme inhibition .

Antitumor Properties

Compounds similar to this compound have been synthesized and assessed for their anticancer properties. Studies have demonstrated that sulfonamide derivatives can exhibit broad-spectrum antitumor activity, outperforming traditional chemotherapeutic agents in certain cases .

Case Study: Synthesis and Evaluation

A study synthesized a series of sulfonamide derivatives, including those with the benzodioxane and acetamide moieties, and evaluated their cytotoxicity against various cancer cell lines. The results indicated significant apoptotic effects in tested cell lines such as breast and colon cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the triazole and benzyloxy groups can enhance biological activity while minimizing toxicity .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as AChE and α-glucosidase. These studies suggest that structural modifications can lead to improved binding affinities and selectivity towards specific targets .

Summary Table of Biological Activities

Activity Target Effectiveness References
Acetylcholinesterase InhibitionAlzheimer's DiseasePromising
α-Glucosidase InhibitionType 2 Diabetes MellitusEffective
Antitumor ActivityVarious Cancer Cell LinesSignificant Cytotoxicity

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with several 1,2,4-triazole-3-sulfanyl acetamides. Key analogs and their distinguishing features are outlined below:

Substituent Variations on the Triazole Ring

  • Compound A: N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Triazole substituents: 4-(4-methoxyphenyl), 5-(4-tert-butylphenyl).
  • Compound B: 2-{[4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () Triazole substituents: 4-allyl, 5-(thiophen-2-yl).

Modifications to the Acetamide-Linked Aryl Group

  • Compound C : N-(2-chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ()

    • Aryl group : 2-chlorophenyl with a methylsulfanyl-benzyl substitution on the triazole.
    • Key differences : The electron-withdrawing chlorine and sulfur-containing substituent may increase electrophilicity, influencing binding to cysteine-rich enzyme active sites .
  • Compound D: 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Aryl group: Varied N-substitutions (e.g., furan-2-yl). Key differences: The amino group at position 4 of the triazole introduces hydrogen-bonding capacity, while furan may reduce steric hindrance compared to thiophene .

Antimicrobial Activity

  • Target compound: Limited direct data, but structurally similar derivatives (e.g., KA1-KA15 in ) show MIC values of 12.5–50 µg/mL against E. coli, S. aureus, and A. niger.
  • Compound A: No explicit antimicrobial data, but tert-butyl and methoxy groups are associated with enhanced Gram-positive activity in related analogs .

Antioxidant and Anti-inflammatory Activity

  • Compound C : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show improved inhibition of protein denaturation (IC₅₀: 18–22 µM) compared to electron-donating groups (IC₅₀: 30–45 µM) .
  • Compound B : Benzothiazole-linked analogs demonstrate moderate hydrogen peroxide radical scavenging (40–60% at 100 µM), likely due to sulfur-mediated redox activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight (g/mol) ~434.5 ~535.6 ~491.6
LogP ~3.8 (estimated) ~5.2 (high tert-butyl) ~4.1 (allyl, benzothiazole)
Solubility Low (thiophene, benzyloxy) Very low (bulky substituents) Moderate (polar benzothiazole)
Metabolic Stability Moderate (sulfanyl cleavage) Low (demethylation likely) High (stable allyl group)

Key Research Findings and Trends

Electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl moiety enhance anti-inflammatory and enzyme-targeting activities but may reduce solubility .

Thiophene vs. Furan : Thiophene-containing analogs (e.g., target compound) generally exhibit higher metabolic stability and antimicrobial potency than furan-based derivatives due to sulfur’s redox inertia .

Bulkier substituents (e.g., tert-butyl in Compound A) improve lipophilicity but compromise bioavailability, necessitating formulation optimization .

Biological Activity

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound features a triazole moiety, which has been associated with various biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N3O2S\text{C}_{18}\text{H}_{19}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes:

  • A benzyloxy phenyl group.
  • A triazole ring substituted with a thiophene group.
  • An acetamide functional group.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. A study on similar triazole derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the thiophene and benzyloxy groups may enhance the compound's interaction with microbial targets, potentially leading to improved efficacy.

Microbial Strain Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

Anticancer Activity

The anticancer potential of this compound is underscored by its structural similarities to other triazole derivatives that have shown activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human colon cancer cells (HCT116) . The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation.

Cancer Cell Line IC50 (µM) Reference
HCT1164.36
MCF718.76

Anti-inflammatory Activity

Triazole derivatives are also noted for their anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammation pathways. The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Compound COX-1 Inhibition (µM) COX-2 Inhibition (µM) Reference
Compound A19.4542.1
Compound B26.0431.4

Case Studies

Case Study 1: Anticancer Screening
In a systematic screening of a drug library that included this compound, researchers identified its potential as an anticancer agent through multicellular spheroid assays. This method mimics tumor microenvironments more accurately than traditional monolayer cultures, leading to more reliable data on drug efficacy .

Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various triazole derivatives against resistant strains of bacteria. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .

Q & A

Basic: What are the standard synthetic routes for preparing N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound is synthesized via condensation reactions. A common approach involves refluxing substituted benzaldehyde derivatives (e.g., 4-(benzyloxy)benzaldehyde) with pre-synthesized 4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol in ethanol, catalyzed by glacial acetic acid. The reaction typically proceeds for 4–6 hours under reflux, followed by solvent evaporation and recrystallization from ethanol or acetonitrile to isolate the product . Purity is confirmed via HPLC or TLC, and structural validation uses NMR (¹H/¹³C) and IR spectroscopy.

Basic: How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is dissolved in a solvent mixture (e.g., DMSO:methanol), and slow evaporation yields diffraction-quality crystals. Data collection is performed at low temperature (e.g., 100 K) using Mo-Kα radiation. Software like SHELX refines the structure, confirming bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, SC-XRD of analogous triazole derivatives reveals planar triazole rings and sulfanyl group geometry critical for bioactivity .

Advanced: What computational methods are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict electrophilic/nucleophilic sites. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra. Molecular dynamics (MD) simulations (e.g., AMBER force field) assess stability in aqueous environments. These methods correlate with experimental IR/Raman spectra and guide modifications to enhance reactivity or solubility .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Contradictions often arise from substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies compare analogs by:

  • Variation of substituents : Replace thiophen-2-yl with phenyl or furan groups to assess electronic/steric effects.
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
  • Statistical analysis : Apply multivariate regression to isolate variables (e.g., logP vs. IC₅₀). For instance, replacing 4-methyl with bulkier groups in triazole analogs reduced activity by 40%, suggesting steric hindrance at the binding site .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR confirms substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm; thiophen protons at δ 7.2–7.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and triazole carbons (~150–160 ppm).
  • IR : Peaks at ~3200 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O), and ~650 cm⁻¹ (C-S) validate functional groups.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 463.12) .

Advanced: How does the sulfanyl (-S-) linker influence the compound’s pharmacokinetic properties?

The sulfanyl group enhances lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. MD simulations show the -S- group stabilizes interactions with hydrophobic enzyme pockets (e.g., cytochrome P450). Metabolic stability is assessed via liver microsome assays, revealing oxidative desulfurization as a primary degradation pathway. Modifying the linker to sulfonyl (-SO₂-) decreases activity by 60%, highlighting the critical role of sulfur’s redox flexibility .

Basic: What in vitro assays are recommended for initial biological activity screening?

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
  • Anticancer : MTT assay (IC₅₀ in MCF-7, A549 cells).
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition).
    Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) validate results. For triazole derivatives, IC₅₀ values <10 µM in cancer cells are common .

Advanced: How can regioselectivity challenges during triazole ring synthesis be addressed?

Regioselectivity in 1,2,4-triazole formation is controlled by:

  • Precursor design : Use pre-substituted hydrazines (e.g., methylhydrazine for 4-methyl groups).
  • Catalysis : Palladium-catalyzed cyclization (e.g., Pd(OAc)₂ with formic acid as CO surrogate) directs substitution patterns.
  • Temperature : Lower temps (<80°C) favor kinetic products (e.g., 4-methyl over 5-methyl). For example, Pd-catalyzed methods achieve >90% regioselectivity for 4-methyl-5-aryl triazoles .

Basic: What solvent systems are optimal for recrystallization?

Ethanol-water (3:1) or acetonitrile-toluene mixtures yield high-purity crystals. For polar derivatives, DMF:water (1:5) is effective. Slow cooling (0.5°C/min) minimizes impurities. Solubility is pre-tested via UV-Vis at varying solvent ratios .

Advanced: How can molecular docking predict binding modes with target proteins?

AutoDock Vina or Schrödinger Suite docks the compound into protein PDB structures (e.g., EGFR kinase: 1M17). Parameters:

  • Grid box : Centered on ATP-binding site (20 ų).
  • Scoring function : MM-GBSA validates binding energy (ΔG < -8 kcal/mol).
    Docking of triazole analogs shows hydrogen bonds with Thr830 and hydrophobic interactions with Leu694, aligning with experimental IC₅₀ trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.